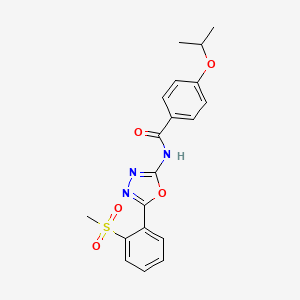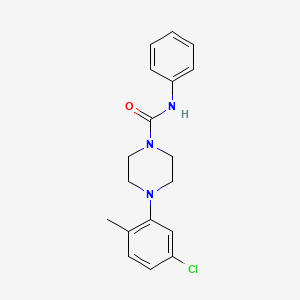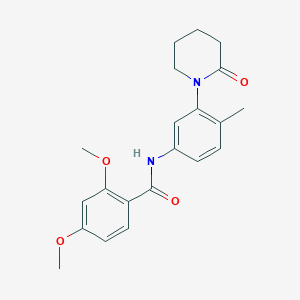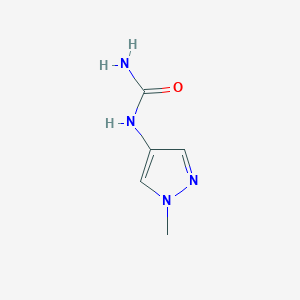
1-(1-methyl-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-methyl-1H-pyrazol-4-yl)urea” is a compound that has been studied for its potential biological activities . It contains a pyrazole, a five-membered heterocycle containing two nitrogen atoms, which is extensively found as a core framework in a huge library of heterocyclic compounds .
Synthesis Analysis
The synthesis of “1-(1-methyl-1H-pyrazol-4-yl)urea” and its derivatives has been a subject of research. For instance, a series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed, synthesized, and evaluated .Scientific Research Applications
Antileishmanial and Antimalarial Activities
1-(1-methyl-1H-pyrazol-4-yl)urea: derivatives have been synthesized and evaluated for their potential as antileishmanial and antimalarial agents. These compounds have shown promising results against Leishmania aethiopica and Plasmodium berghei , with certain derivatives exhibiting significant inhibitory effects. The molecular docking studies suggest that these compounds may serve as pharmacophores for developing new treatments for these diseases .
Antifungal Applications
The pyrazole derivatives have also been tested for their antifungal properties. They have displayed moderate to excellent activities against various phytopathogenic fungi. This suggests their potential use in agricultural settings to protect crops from fungal pathogens. The structure-activity relationship of these compounds provides insights into designing more effective fungicides .
Enzyme Inhibition
Some urea-linked pyrazole derivatives have been reported to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are signaling molecules that play a role in various physiological processes. Inhibitors of sEH have therapeutic potential in the treatment of hypertension and inflammatory diseases .
NAMPT Activation
Pyrazole-urea compounds have been identified as potent activators of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that catalyzes the rate-limiting step in the salvage pathway of NAD+ biosynthesis. Activators of NAMPT could have therapeutic applications in conditions where boosting NAD+ levels is beneficial, such as metabolic disorders and aging-related diseases .
Mechanism of Action
Target of Action
The primary target of 1-(1-methyl-1H-pyrazol-4-yl)urea is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
1-(1-methyl-1H-pyrazol-4-yl)urea is identified as a potent NAMPT activator . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This compound was optimized from early hits to address issues of concern, such as CYP direct inhibition (DI), through modulation of lipophilicity .
Biochemical Pathways
The activation of NAMPT by 1-(1-methyl-1H-pyrazol-4-yl)urea affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular levels of NAD+, which is a coenzyme involved in redox reactions, cellular metabolism, and aging processes .
Result of Action
The activation of NAMPT by 1-(1-methyl-1H-pyrazol-4-yl)urea leads to an increase in the production of NAD+ . This can have various downstream effects, given the role of NAD+ in numerous biological processes including metabolism and aging .
properties
IUPAC Name |
(1-methylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAYHKROBBARLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

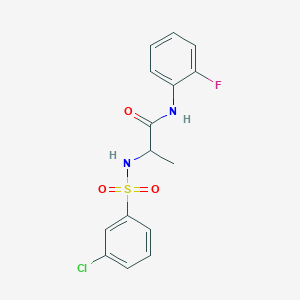
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2849697.png)
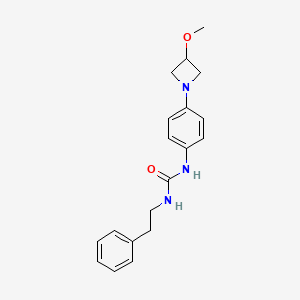
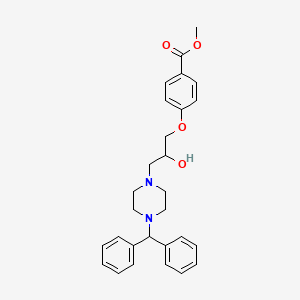

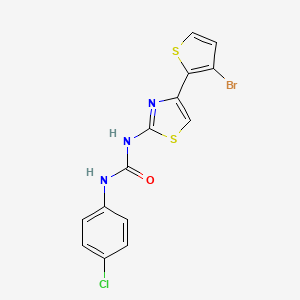
![(E)-1-[(3As,8aR)-6-acetyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one](/img/structure/B2849706.png)


![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849711.png)
